molecular formula C20H18N4S2 B188396 1,2-Bis(3-phenylthioureido)benzene CAS No. 50521-79-4

1,2-Bis(3-phenylthioureido)benzene

Cat. No. B188396
CAS RN: 50521-79-4
M. Wt: 378.5 g/mol
InChI Key: XJGJAGAYLOLLML-UHFFFAOYSA-N
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Description

1,2-Bis(3-phenylthioureido)benzene, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPTU is a symmetrical molecule with two thiourea groups attached to a benzene ring. The compound has been synthesized using various methods and has been studied for its potential applications in several fields.

Mechanism Of Action

The mechanism of action of 1,2-Bis(3-phenylthioureido)benzene as a protein kinase inhibitor involves the formation of a stable complex with the kinase domain of the protein. The formation of this complex prevents the substrate from binding to the kinase domain, thus inhibiting the activity of the protein kinase.

Biochemical And Physiological Effects

1,2-Bis(3-phenylthioureido)benzene has been shown to have a low toxicity profile and does not exhibit significant adverse effects on living organisms. In vitro studies have shown that 1,2-Bis(3-phenylthioureido)benzene can inhibit the growth of cancer cells and reduce inflammation. However, more studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,2-Bis(3-phenylthioureido)benzene is its ability to form stable complexes with metal ions and proteins. This property makes 1,2-Bis(3-phenylthioureido)benzene an attractive compound for use in various analytical and biochemical assays. However, the synthesis of 1,2-Bis(3-phenylthioureido)benzene can be challenging and requires specialized equipment and expertise. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research involving 1,2-Bis(3-phenylthioureido)benzene. One area of interest is the development of 1,2-Bis(3-phenylthioureido)benzene-based MOFs for gas storage and separation applications. Another area of interest is the optimization of the synthesis of 1,2-Bis(3-phenylthioureido)benzene to improve yield and reduce costs. Additionally, further studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo and to investigate its potential as a therapeutic agent for diseases such as cancer and inflammation.

Synthesis Methods

The synthesis of 1,2-Bis(3-phenylthioureido)benzene involves the reaction of 1,2-diaminobenzene with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield 1,2-Bis(3-phenylthioureido)benzene. The yield of the reaction can be improved by optimizing reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

1,2-Bis(3-phenylthioureido)benzene has been extensively studied for its potential applications in various fields such as material science, analytical chemistry, and biochemistry. In material science, 1,2-Bis(3-phenylthioureido)benzene has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that can be used for gas storage, separation, and catalysis. 1,2-Bis(3-phenylthioureido)benzene is an attractive building block for MOFs due to its symmetry and ability to form strong coordination bonds with metal ions.
In analytical chemistry, 1,2-Bis(3-phenylthioureido)benzene has been used as a chelating agent for the determination of metal ions in solution. 1,2-Bis(3-phenylthioureido)benzene forms a stable complex with metal ions such as copper, zinc, and nickel, which can be quantified using various analytical techniques such as UV-Vis spectroscopy and atomic absorption spectroscopy.
In biochemistry, 1,2-Bis(3-phenylthioureido)benzene has been studied for its potential as a protein kinase inhibitor. Protein kinases are enzymes that play a critical role in cell signaling and are involved in several diseases such as cancer and inflammation. 1,2-Bis(3-phenylthioureido)benzene has been shown to inhibit the activity of protein kinases and has the potential to be developed as a therapeutic agent.

properties

CAS RN

50521-79-4

Product Name

1,2-Bis(3-phenylthioureido)benzene

Molecular Formula

C20H18N4S2

Molecular Weight

378.5 g/mol

IUPAC Name

1-phenyl-3-[2-(phenylcarbamothioylamino)phenyl]thiourea

InChI

InChI=1S/C20H18N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26)

InChI Key

XJGJAGAYLOLLML-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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